molecular formula C14H15NO3 B069148 Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate CAS No. 175276-70-7

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Cat. No.: B069148
CAS No.: 175276-70-7
M. Wt: 245.27 g/mol
InChI Key: HOOXMKJYQNXIIY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the furan ring.

    Esterification: The final step involves the esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅NO₃ and a molecular weight of approximately 245.28 g/mol. It features a furan ring substituted with an ethyl ester group, a methyl group, and a para-aminophenyl group. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further studies in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly against leukemia and liver cancer cell lines .
  • Antioxidant Effects : The compound may exert antioxidant effects, which can protect cells from oxidative stress.

Target of Action

This compound is structurally similar to other compounds that target the cAMP-specific phosphodiesterase 4D (PDE4D) enzyme in humans. This interaction can modulate the cAMP signaling pathway, influencing various cellular processes such as metabolism, gene expression, and cell signaling.

Mode of Action

The compound likely alters the conformation and activity of target proteins through binding interactions. This modulation can lead to changes in cellular functions, including:

  • Cell Signaling Pathways : It may influence pathways involved in inflammation and cellular growth.
  • Gene Expression : Changes in gene expression patterns could contribute to its anticancer effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and permeability significantly affect its bioavailability and efficacy. Environmental conditions like pH and temperature also play a role in its stability and interactions.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it showed significant inhibitory effects on HL-60 leukemia cells and BEL-7402 liver cancer cells when tested using MTT assays. Comparative studies indicated that this compound could outperform standard treatments like 5-fluorouracil (5-FU) in certain contexts .

Case Studies

  • Antitumor Activity : A series of amino acid ester derivatives, including this compound, were synthesized and evaluated for their antitumor activity. Results indicated promising activity against liver cancer cells, suggesting potential for development as an anticancer agent .
  • Antimicrobial Studies : The compound's antimicrobial properties have been explored through various assays, demonstrating effectiveness against specific bacterial strains. These findings highlight its potential use in treating infections.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-AminobenzoateC₉H₁₁NO₂Contains an amino group; used in drug synthesis.
Mthis compoundC₁₃H₁₅NO₃Similar structure but with a methyl group instead of ethyl.
4-Amino-N-(2-furanyl)benzamideC₁₂H₁₂N₂O₂Contains both amino and furan moieties; studied for anticancer properties.

Properties

IUPAC Name

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXMKJYQNXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372458
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-70-7
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-methyl-5-(4-nitrophenyl)-3-furanecarboxylate (500 mg, 1.82 mmol), iron powder (325 mesh, 811 mg, 14.5 mmol) and aqueous 1 N HCl solution (0.36 mL, 0.36 mmol) in EtOH (5 mL) was heated to reflux for 2 h. The reaction mixture was filtered and concentrated under reduced pressure to give the title compound (396 mg, 89% yield) as a brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
811 mg
Type
catalyst
Reaction Step One
Yield
89%

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